3-[1-(Dimethylamino)ethyl]phenyl Ethyl(methyl)carbamate
Übersicht
Beschreibung
Rivastigmin ist ein Cholinesterasehemmer, der hauptsächlich zur Behandlung von leichter bis mittelschwerer Demenz im Zusammenhang mit Alzheimer-Krankheit und Parkinson-Krankheit eingesetzt wird . Es verbessert die cholinerge Funktion, indem es die Konzentration von Acetylcholin durch reversible Hemmung seiner Hydrolyse durch Cholinesterase erhöht . Diese Verbindung ist in verschiedenen Formen erhältlich, darunter orale Kapseln, flüssige Lösungen und transdermale Pflaster .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Rivastigmin umfasst mehrere Schritte, beginnend mit dem leicht verfügbaren und preiswerten m-Hydroxyacetophenon. Der wichtigste Schritt in der Synthese ist die direkte asymmetrische reduktive Aminierung, die durch einen Iridium-Phosphoramidit-Ligandenkomplex katalysiert wird . Der Syntheseweg umfasst Veresterung, asymmetrische reduktive Aminierung, N-Diphenylmethyl-Entschützung und einen abschließenden reduktiven Aminierungsschritt .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Methode der Racematspaltung unter Verwendung von Weinsäurederivaten häufig zur Herstellung von enantiomerenreinem Rivastigmin angewendet . Diese Methode gewährleistet eine hohe chemische und optische Reinheit, was sie für die großtechnische Produktion geeignet macht .
Wissenschaftliche Forschungsanwendungen
Rivastigmin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Die wichtigste medizinische Anwendung von Rivastigmin ist die Behandlung von Demenz im Zusammenhang mit Alzheimer- und Parkinson-Krankheiten.
5. Wirkmechanismus
Rivastigmin übt seine Wirkung aus, indem es sowohl Acetylcholinesterase als auch Butyrylcholinesterase hemmt, Enzyme, die für den Abbau von Acetylcholin verantwortlich sind . Durch die Hemmung dieser Enzyme erhöht Rivastigmin die Konzentration von Acetylcholin im zentralen Nervensystem und verstärkt so die cholinerge Neurotransmission . Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie der Alzheimer-Krankheit, bei denen cholinerge Defizite ausgeprägt sind .
Ähnliche Verbindungen:
Donepezil: Ein weiterer Cholinesterasehemmer, der bei Alzheimer-Krankheit eingesetzt wird.
Leqembi (Lecanemab): Eine neuere Behandlung für Alzheimer-Krankheit, die sich auf Amyloid-beta-Plaques richtet, anstatt auf Cholinesterase-Hemmung.
Einzigartigkeit von Rivastigmin: Der duale Hemmmechanismus von Rivastigmin auf sowohl Acetylcholinesterase als auch Butyrylcholinesterase unterscheidet es von anderen Cholinesterasehemmern . Diese doppelte Wirkung kann zusätzliche Vorteile in bestimmten Patientengruppen bieten, insbesondere bei Patienten mit einem aggressiveren Krankheitsverlauf .
Wirkmechanismus
Target of Action
The primary target of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, also known as rivastigmine, is the cholinesterase enzyme . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
The compound interacts with its target, the cholinesterase enzyme, by inhibiting its activity . This inhibition is achieved by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase .
Biochemical Pathways
By inhibiting the cholinesterase enzyme, this compound affects the cholinergic pathway . This pathway is involved in the transmission of nerve impulses in the brain. The inhibition of cholinesterase leads to an increase in the concentration of acetylcholine, enhancing cholinergic function .
Result of Action
The molecular effect of the action of this compound is the increased concentration of acetylcholine in the brain due to the inhibition of cholinesterase . This leads to enhanced cholinergic function, which is believed to result in improved cognitive function . On a cellular level, the compound’s action may lead to changes in the transmission of nerve impulses in the brain.
Biochemische Analyse
Biochemical Properties
Exelon plays a crucial role in biochemical reactions, particularly in the nervous system. It functions by inhibiting both butyrylcholinesterase and acetylcholinesterase, enzymes that break down a neurotransmitter called acetylcholine in the brain . By preventing the breakdown of acetylcholine, Exelon increases the concentration of this neurotransmitter at cholinergic synapses, enhancing nerve cell function .
Cellular Effects
Exelon exerts significant effects on various types of cells, particularly neurons. It improves the function of nerve cells in the brain by preventing the breakdown of acetylcholine, a chemical that is important for the processes of memory, thinking, and reasoning . People with dementia usually have lower levels of this chemical, and Exelon helps to mitigate this deficiency.
Molecular Mechanism
The precise mechanism of action of Exelon is not fully determined, but it is suggested that Exelon binds reversibly with and inactivates cholinesterase (e.g., acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetylcholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses .
Metabolic Pathways
Exelon is involved in the cholinergic pathway in the brain, where it inhibits the action of cholinesterase, an enzyme that breaks down acetylcholine . This leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Rivastigmine involves several steps, starting with readily available and inexpensive m-hydroxyacetophenone. The key transformation in the synthesis is direct asymmetric reductive amination, which is catalyzed by an iridium–phosphoramidite ligand complex . The synthetic route includes esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and a final reductive amination step .
Industrial Production Methods: In industrial settings, the method of racemate resolution using tartaric acid derivatives is commonly applied to produce enantiopure Rivastigmine . This method ensures high chemical and optical purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Rivastigmin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Struktur der Verbindung ermöglicht es ihr, unter bestimmten Bedingungen an diesen Reaktionen teilzunehmen .
Häufige Reagenzien und Bedingungen:
Oxidation: Rivastigmin kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion von Rivastigmin kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen, die Rivastigmin beinhalten, verwenden oft Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Amin-Derivate erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: This compound also inhibits acetylcholinesterase and has additional allosteric modulation effects on nicotinic receptors.
Leqembi (lecanemab): A newer treatment for Alzheimer’s disease that targets amyloid-beta plaques rather than cholinesterase inhibition.
Uniqueness of Rivastigmine: Rivastigmine’s dual inhibitory mechanism on both acetylcholinesterase and butyrylcholinesterase sets it apart from other cholinesterase inhibitors . This dual action may provide additional benefits in certain patient populations, particularly those with more aggressive disease progression .
Biologische Aktivität
3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, commonly referred to as rivastigmine, is a carbamate derivative that has garnered significant attention in pharmacological research due to its potent biological activities, particularly as an inhibitor of cholinesterases. This article will explore the compound's biological activity, focusing on its mechanism of action, efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and its therapeutic implications.
Rivastigmine functions primarily as a reversible inhibitor of AChE and BChE, enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, rivastigmine increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic signaling is compromised.
Efficacy Data
Research indicates that rivastigmine exhibits a strong inhibitory effect on both AChE and BChE. The IC50 values for rivastigmine against these enzymes have been reported in various studies:
These values suggest that rivastigmine is more effective against BChE than AChE, highlighting its potential selectivity in therapeutic applications.
Case Studies and Clinical Applications
Rivastigmine has been extensively studied for its efficacy in treating Alzheimer's disease and other forms of dementia. Clinical trials have demonstrated that patients receiving rivastigmine exhibit improved cognitive function compared to those receiving placebo treatments.
- Clinical Trial Findings : In a randomized controlled trial involving patients with mild to moderate Alzheimer's disease, rivastigmine significantly improved cognitive scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) compared to placebo over a 24-week period .
- Long-term Efficacy : A study published in The New England Journal of Medicine reported that long-term treatment with rivastigmine resulted in sustained cognitive benefits over a period of 52 weeks, with minimal adverse effects .
Comparative Studies
Comparative studies have shown that rivastigmine has a more favorable safety profile compared to other cholinesterase inhibitors like donepezil and galantamine. Adverse effects such as gastrointestinal disturbances are common but generally manageable:
Eigenschaften
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274453, DTXSID40861278 | |
Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105601-20-5 | |
Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.